molecular formula C13H16O2 B1338954 4-Cyclohexyloxybenzaldehyde CAS No. 58236-90-1

4-Cyclohexyloxybenzaldehyde

Cat. No. B1338954
CAS RN: 58236-90-1
M. Wt: 204.26 g/mol
InChI Key: DTVIRRALOYOZDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various organic reactions. For instance, the synthesis of a compound with a cyclohexanone moiety starting from cyclohexanone is described, where an enamine is reacted with 4-nitrobenzaldehyde to obtain a benzylidene cyclohexanone derivative . Another synthesis involves the formation of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack (V-H) reactions, with an overall yield of 82.26% . These methods could potentially be adapted for the synthesis of 4-Cyclohexyloxybenzaldehyde by substituting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Cyclohexyloxybenzaldehyde has been determined through crystallography. For example, a compound with a cyclohexyl ring is reported to adopt a chair conformation with a dihedral angle of 84.13° between the cyclohexyl ring and the benzaldehyde moiety . This information suggests that 4-Cyclohexyloxybenzaldehyde may also exhibit a chair conformation of the cyclohexyl ring, which could influence its reactivity and interactions.

Chemical Reactions Analysis

Chemical reactions involving benzaldehyde derivatives are diverse. The condensation of 4-cyanobenzaldehyde with methyl azidoacetate in the presence of sodium methoxide leads to azidocinnamates, which can undergo thermolysis to yield indoles . This indicates that benzaldehyde derivatives can participate in cyclization reactions under certain conditions. Although 4-Cyclohexyloxybenzaldehyde is not specifically mentioned, it is reasonable to infer that it could undergo similar reactions depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyclohexyloxybenzaldehyde can be inferred from related compounds. The crystal structure analysis reveals a dense hydrogen-bond network in the inclusion compound of β-cyclodextrin with 4-aminobenzaldehyde . This suggests that 4-Cyclohexyloxybenzaldehyde may also form hydrogen bonds, affecting its solubility and stability. The presence of a cyclohexyl ring and an ether linkage in 4-Cyclohexyloxybenzaldehyde would influence its physical properties, such as melting point and boiling point, as well as its chemical reactivity.

Scientific Research Applications

Synthetic Applications in Palladium-Catalyzed Cross-Coupling

The advancement in synthetic applications of derivatives related to 4-cyclohexyloxybenzaldehyde under palladium-catalyzed cross-coupling conditions has been notable. Research over the past decade has illuminated the role of bromovinyl aldehyde chemistry, including compounds similar to 4-cyclohexyloxybenzaldehyde, in the synthesis of biologically and medicinally relevant compounds, as well as materials for various applications (Ghosh & Ray, 2017).

Polymer Synthesis and Material Science

The compound has found utility in the synthesis of novel classes of polyesters, polyurethanes, and epoxy resins derived from related cyclohexanone compounds. This has demonstrated improved solubility and thermal stability of the polymers, indicating potential for advanced material science applications (Diakoumakos & Mikroyannidis, 1994).

Gold-Catalyzed Synthetic Methods

Innovative gold-catalyzed synthetic methods involving aldehydes similar to 4-cyclohexyloxybenzaldehyde have been developed. These methods enable the stereoselective preparation of compounds with potential applications in the synthesis of phenols and other valuable chemical entities, showcasing the versatility of gold catalysis in organic synthesis (Rao & Chan, 2014).

Novel Synthesis Methods

Research into the microwave-assisted organic synthesis (MAOS) of benzylidenecyclohexanone derivatives, related to 4-cyclohexyloxybenzaldehyde, has provided a rapid and efficient method for synthesizing compounds with wide bioactivity. This underscores the importance of innovative synthesis techniques in enhancing the accessibility of bioactive compounds (Handayani, Budimarwanti, & Haryadi, 2017).

Catalysis and Organic Synthesis

The compound's derivatives have been involved in studies focusing on the stereoselectivity of organocatalyzed direct aldol reactions in water. These findings contribute to the broader understanding of catalysis and its role in creating enantioselective and diastereoselective reactions, vital for the production of pharmaceuticals (Chimni, Singh, & Kumar, 2009).

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like 4-Cyclohexyloxybenzaldehyde, is expected to evolve from trial-and-error to rational design . This is due to the maturing theory-experiment joint research schemes and the increasing abilities to explore dynamic nature of catalysts under reaction conditions . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .

properties

IUPAC Name

4-cyclohexyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVIRRALOYOZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461227
Record name 4-cyclohexyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyloxybenzaldehyde

CAS RN

58236-90-1
Record name 4-cyclohexyloxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (250 mL) solution of diethylazodicarboxylate (16.1 mL, 40.9 mmol) were added 4-hydroxybenzaldehyde (5 g, 40.9 mmol), cyclohexanol (4.31 mL, 40.9 mmol) and triphenylphosphine (10.7 g, 40.9 mmol). This mixture was stirred for 30 hours at room temperature. The mixture was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (2.84 g, 34%).
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wu, Y Lee, SG Jung, M Kim, CY Eom, SW Kim… - World Journal of …, 2014 - Springer
… acetate, 20:1) to produce 2.1 g of intermediate, 2-chloro-4-cyclohexyloxybenzaldehyde (89 %) as yellow oil. A mixture of 2-chloro-4-cyclohexyloxybenzaldehyde (1.0 g, 4.19 mmol), 2,4-…
Number of citations: 14 link.springer.com
S Fukuda, K Amagai, S Kanke… - Journal of Photopolymer …, 2011 - jstage.jst.go.jp
With anincreaslng demand fbr downsizlng electronic products with high functionalities, electronicdevicesmustbeminiaturizeduslngVery densecircultry. Toachievehigherwlrlngdensity, …
Number of citations: 13 www.jstage.jst.go.jp

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